molecular formula C5H2F4N2S B3221255 2-Fluoro-6-trifluoromethylsulfanylpyrazine CAS No. 1206524-21-1

2-Fluoro-6-trifluoromethylsulfanylpyrazine

Cat. No.: B3221255
CAS No.: 1206524-21-1
M. Wt: 198.14 g/mol
InChI Key: LXRCTWDDYOXVPF-UHFFFAOYSA-N
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Description

2-Fluoro-6-trifluoromethylsulfanylpyrazine is an organic compound characterized by the presence of fluorine and sulfur atoms within its molecular structure

Preparation Methods

The synthesis of 2-Fluoro-6-trifluoromethylsulfanylpyrazine typically involves the use of fluorinated reagents and pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with trifluoromethylthiolate anion under specific conditions to introduce the trifluoromethylsulfanyl group. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Fluoro-6-trifluoromethylsulfanylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation Reactions: The sulfur atom in the trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding reduced derivatives.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-6-trifluoromethylsulfanylpyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and conductive polymers.

    Chemical Biology: It is employed in the study of biological systems, particularly in the development of probes and imaging agents due to its fluorine content.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-trifluoromethylsulfanylpyrazine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the trifluoromethylsulfanyl group can modulate the compound’s electronic properties, affecting its reactivity and stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Fluoro-6-trifluoromethylsulfanylpyrazine can be compared with other fluorinated pyrazine derivatives, such as:

    2-Fluoro-6-trifluoromethylpyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring, leading to different electronic properties and reactivity.

    2-Fluoro-6-trifluoromethylbenzamide: Contains a benzamide group, which affects its solubility and biological activity.

The uniqueness of this compound lies in its combination of fluorine and sulfur atoms, which impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-fluoro-6-(trifluoromethylsulfanyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2S/c6-3-1-10-2-4(11-3)12-5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRCTWDDYOXVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)SC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101267098
Record name 2-Fluoro-6-[(trifluoromethyl)thio]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-21-1
Record name 2-Fluoro-6-[(trifluoromethyl)thio]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206524-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-[(trifluoromethyl)thio]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101267098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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